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Compound of Interest

Compound Name: 4-Ethyl-5-methylnonane

Cat. No.: B14066610 Get Quote

In the intricate world of chemical research and drug development, the precise identification of

molecular structure is paramount. Even subtle differences in the arrangement of atoms, as

seen in isomers, can lead to vastly different chemical and biological properties. This guide

provides a comparative analysis of the spectroscopic characteristics of 4-Ethyl-5-
methylnonane and its isomers, offering a practical framework for their differentiation using

fundamental analytical techniques. By examining their ¹H NMR, ¹³C NMR, Mass Spectrometry

(MS), and Infrared (IR) Spectroscopy data, researchers can confidently distinguish between

these closely related compounds.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Ethyl-5-methylnonane and

two of its C12H26 isomers: the linear n-dodecane and the differently branched 2,3-

dimethyldecane.

Table 1: ¹H NMR Chemical Shift Data (Predicted and Experimental, ppm)
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Compound
Methyl (CH₃)
Protons

Methylene (CH₂)
Protons

Methine (CH)
Protons

4-Ethyl-5-

methylnonane
~0.8-1.0 (t, d) ~1.2-1.6 (m) ~1.6-1.8 (m)

n-Dodecane[1] ~0.88 (t) ~1.27 (s) N/A

2,3-Dimethyldecane ~0.8-0.9 (d, t) ~1.0-1.3 (m) ~1.4-1.6 (m)

Note: Predicted values are based on general principles of ¹H NMR spectroscopy for alkanes.

Experimental values can vary slightly based on solvent and instrument parameters.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound
Methyl (CH₃)
Carbons

Methylene (CH₂)
Carbons

Methine (CH)
Carbons

4-Ethyl-5-

methylnonane
~11-23 ~23-40 ~35-45

n-Dodecane[2] ~14.1, 22.7 ~29.4, 29.7, 31.9 N/A

2,3-Dimethyldecane ~11-20 ~23-35 ~35-42

Note: Access to the full ¹³C NMR spectrum for 4-Ethyl-5-methylnonane may require a free

account on spectral databases.[3]

Table 3: Mass Spectrometry Data (Key m/z Fragments)
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Compound Molecular Ion (M⁺) Base Peak
Other Key
Fragments

4-Ethyl-5-

methylnonane[4][5]
170 (low abundance) 43

41, 57, 71, 85, 99,

113, 127, 141

n-Dodecane[6] 170 (low abundance) 57 43, 71, 85

2,3-Dimethyldecane[7]

[8]

170 (very low or

absent)
43

57, 71, 85, 99, 113,

127

Table 4: Infrared (IR) Spectroscopy Data (Key Absorption Bands, cm⁻¹)

Compound C-H Stretching C-H Bending (CH₂) C-H Bending (CH₃)

4-Ethyl-5-

methylnonane
~2850-2960 ~1465 ~1375

n-Dodecane[9][10] ~2855, 2924 ~1467 ~1378

2,3-Dimethyldecane ~2870-2960 ~1465 ~1380, ~1370

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

analysis of alkane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the alkane isomer in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a solvent with a

known chemical shift allows for accurate referencing of the spectra.

Instrument Setup:

Place the NMR tube in the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans

(typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify

the spectrum to single lines for each unique carbon. A larger number of scans (typically

128 or more) is required due to the low natural abundance of the ¹³C isotope. A wider

spectral width (e.g., 0-200 ppm) is necessary.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS at 0 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different

types of protons.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction: Introduce a small amount of the neat liquid sample into the mass

spectrometer via a direct insertion probe or, for volatile samples, through a gas

chromatograph (GC-MS).
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Ionization: Bombard the sample molecules with a high-energy beam of electrons (typically 70

eV). This causes the molecules to ionize and fragment.

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z value, generating a mass spectrum.

Data Interpretation: Analyze the fragmentation pattern. For branched alkanes, fragmentation

is favored at the branching points, leading to the formation of more stable secondary or

tertiary carbocations. The molecular ion peak (M⁺) for branched alkanes is often weak or

absent.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation: Place a small drop of the neat liquid alkane sample directly onto the

ATR crystal (e.g., diamond or zinc selenide).

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum to remove contributions from the

instrument and atmospheric gases (e.g., CO₂ and water vapor).

Sample Spectrum: Acquire the infrared spectrum of the sample. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-

infrared range (4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands. For alkanes, the most prominent

bands are due to C-H stretching vibrations (around 2850-3000 cm⁻¹) and C-H bending

vibrations (around 1375-1465 cm⁻¹). The presence of specific bending vibrations can

sometimes provide clues about the presence of methyl and methylene groups.

Visualization of Isomer Differentiation Workflow
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The following diagram illustrates a logical workflow for distinguishing between the isomers of 4-
Ethyl-5-methylnonane based on their spectroscopic data.

Workflow for Isomer Differentiation
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Caption: A flowchart illustrating the process of distinguishing C12H26 isomers.
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By systematically applying these spectroscopic techniques and carefully interpreting the

resulting data, researchers can effectively and reliably differentiate between isomers of 4-
Ethyl-5-methylnonane, a critical step in ensuring the purity and identity of compounds in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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